
Amorolfine
Übersicht
Beschreibung
Amorolfin ist ein Morpholin-Antimykotikum, das die Δ14-Sterol-Reduktase und Cholesterin-Δ-Isomerase hemmt, wodurch Ergosterol abgebaut und Ignosterol in den zytoplasmatischen Zellmembranen des Pilzes angereichert wird . Es wird üblicherweise in Form eines Nagellacks zur Behandlung von Onychomykose, einer Pilzinfektion der Fuß- und Fingernägel, verwendet .
Vorbereitungsmethoden
Amorolfin kann mit verschiedenen Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Iod-tert-amylbenzol mit einem Morpholin-Derivat in Gegenwart eines Palladium-Katalysators und einer Base . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von N-Methylpyrrolidon als Lösungsmittel. Das Produkt wird dann gereinigt und zur pharmazeutischen Verwendung in seine Hydrochloridsalzform umgewandelt .
Analyse Chemischer Reaktionen
Heck Reaction and Reductive Amination
A common approach involves two stages:
-
Heck Reaction : 4-iodo-t-amylbenzene reacts with 2-methylallyl alcohol in the presence of a palladium catalyst and a base (e.g., N-Methylpyrrolidone (NMP) or DMF) to form 3-tert-amylphenyl-2-methylpropanal .
-
Reductive Amination : The aldehyde intermediate reacts with cis-2,6-dimethylmorpholine using sodium triacetoxyborohydride as the reducing agent, avoiding traditional catalysts like palladium .
Step | Reagents | Conditions | Product |
---|---|---|---|
Heck Reaction | 4-iodo-t-amylbenzene, 2-methylallyl alcohol, palladium catalyst, base (NMP/DMF) | High-temperature reaction (NMP solvent) | 3-tert-amylphenyl-2-methylpropanal |
Reductive Amination | cis-2,6-dimethylmorpholine, sodium triacetoxyborohydride, glacial acetic acid | 10–25°C, 30–60 min reaction time | This compound (Ia) |
This method reduces costs by eliminating precious metal catalysts and high-pressure equipment .
Conversion to Hydrochloride Salt
This compound (Ia) is converted to its hydrochloride salt (Ib) by dissolving in acetone or ethyl acetate and adding hydrochloric acid .
Reaction :
Degradation and Stability
This compound undergoes oxidation and hydrolysis under specific conditions:
Oxidation with KMnO₄
In alkaline conditions (pH ~12), this compound reacts with potassium permanganate (KMnO₄), leading to manganate (K₂MnO₄) formation. The reaction oxidizes the alkyl chain to a carboxylic acid, with a stoichiometric ratio of approximately 1:1 .
Key Variables :
-
Temperature : Optimal at 50°C (higher temperatures cause permanganate decomposition) .
-
KMnO₄ Concentration : 8.0 × 10⁻⁴ mol/L enhances reaction rate without affecting substrate dependence .
N-Oxide Formation
Forced degradation with hydrogen peroxide under alkaline conditions yields an N-oxide derivative. This reaction is pH-dependent and produces a degradation product identified via mass spectrometry (MS) and NMR .
Proposed Pathway :
-
Oxidation of the tertiary amine to form an N-oxide.
-
Subsequent breakdown into secondary degradation products.
Spectrophotometric Quantitation
A kinetic spectrophotometric method uses permanganate in alkaline media to oxidize this compound, monitored at 610 nm. Variables studied include temperature (50°C optimal), KMnO₄ concentration (8.0 × 10⁻⁴ mol/L), and NaOH concentration (pH 12) .
Variable | Optimal Value | Effect on Reaction |
---|---|---|
Temperature | 50°C | Balances reaction rate and permanganate stability |
KMnO₄ | 8.0 × 10⁻⁴ mol/L | Enhances rate without substrate interference |
NaOH (pH) | 12 | Facilitates permanganate ion formation |
Stability-Indicating Chromatography
A validated UPLC method with a BEH C18 column (1.7 µm, 2.1 × 50 mm) separates this compound and its N-oxide degradation product. Detection at 218 nm ensures specificity, with a linear range of 2.4–458.65 µg/mL .
Method Parameters :
-
Mobile Phase : Acetonitrile gradient in 0.1% TFA.
-
Flow Rate : 0.7 mL/min.
-
LOQ : 1.9 µg/mL.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Amorolfine exhibits both fungistatic and fungicidal activities against a wide range of fungi, including dermatophytes, yeasts, and some filamentous fungi. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cellular integrity and function .
Clinical Applications
-
Onychomycosis Treatment
- This compound is predominantly utilized in treating onychomycosis. Clinical trials have demonstrated its efficacy in achieving mycological and clinical cures in approximately 40-55% of patients after 3 months of treatment .
- A study involving 193 patients indicated that this compound nail lacquer showed significant improvement in nail health, although it was less effective than some systemic treatments .
-
Dermatophyte Infections
- This compound cream (0.25%) has been evaluated against other topical antifungals like sertaconazole for conditions such as tinea cruris and tinea corporis. Results showed that while both treatments were effective, sertaconazole had superior results in terms of clinical improvement and tolerability .
- Prophylaxis of Recurrence
Efficacy Data
The following table summarizes key findings from various studies assessing the efficacy of this compound:
Case Studies
- Infantile Onychomycosis
- Fluconazole-Resistant Cases
Wirkmechanismus
Amorolfine exerts its antifungal effects by inhibiting the fungal enzymes Δ14-reductase and Δ7-Δ8 isomerase . These enzymes are involved in the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting these enzymes, this compound disrupts the production of ergosterol, leading to the accumulation of ignosterol in the fungal cell membrane . This disruption weakens the cell membrane and ultimately leads to the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
Amorolfin wird häufig mit anderen Antimykotika wie Miconazol und Terbinafin verglichen. Während alle drei Verbindungen zur Behandlung von Pilzinfektionen eingesetzt werden, haben sie unterschiedliche Wirkmechanismen und Wirksamkeitsprofile. Miconazol wirkt durch Hemmung der Synthese von Ergosterol, ähnlich wie Amorolfin, ist aber weniger wirksam bei der Erreichung einer mykologischen Heilung . Terbinafin hingegen hemmt Squalenepoxidase, ein weiteres Enzym, das an der Ergosterolsynthese beteiligt ist . Studien haben gezeigt, dass Amorolfin im Vergleich zu Terbinafin eine höhere Konzentration im Nagelbett aufweist, was es effektiver zur Behandlung von Onychomykose macht .
Ähnliche Verbindungen::- Miconazol
- Terbinafin
- Ciclopirox
Biologische Aktivität
Amorolfine is a topically active antifungal agent known for its unique chemical structure and broad spectrum of activity against various fungal pathogens. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical efficacy, and recent research findings.
Pharmacological Properties
This compound exhibits both fungistatic and fungicidal activities. Its primary mechanism involves the inhibition of fungal sterol biosynthesis, specifically targeting the enzyme Δ14-reductase in the ergosterol biosynthetic pathway. This action disrupts cell membrane integrity, leading to fungal cell death.
Spectrum of Activity
This compound is effective against:
- Dermatophytes
- Dimorphic fungi
- Some yeasts
- Filamentous fungi
Clinical applications primarily focus on treating onychomycosis (nail fungal infections) and superficial dermatomycoses.
Clinical Efficacy
Clinical trials have demonstrated that this compound nail lacquer (5%) applied once or twice weekly can achieve mycological and clinical cures in approximately 40% to 55% of patients with mild onychomycosis after three months of treatment cessation. For superficial dermatomycoses, about 85% to 90% of patients show improvement after six weeks of treatment with this compound cream (0.25%) .
Case Study: Onychomycosis Treatment
A randomized controlled trial compared the effectiveness of this compound nail lacquer combined with oral fluconazole versus fluconazole alone. The results indicated significant improvements in the group receiving the combination therapy, particularly noted at follow-up visits:
Visit | Fluconazole + this compound (n=15) | Fluconazole + Dummy Lacquer (n=15) | p-value |
---|---|---|---|
Baseline | 2.0 ± 1.31 | 2.87 ± 1.85 | 0.109 |
3rd Follow-up | 0.92 ± 0.86* | 2.36 ± 1.28 | 0.004 |
*Significant differences observed in clinical outcomes between the groups at follow-up .
In Vitro Studies
Recent studies have expanded the understanding of this compound's activity beyond dermatophytes to include its effects on other pathogens like Pythium insidiosum, an oomycete responsible for pythiosis. In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) ranging from 16 to 64 mg/L against P. insidiosum, demonstrating potential therapeutic applications for cutaneous and subcutaneous infections caused by this organism .
This compound's impact on immune response has also been investigated. It was found to suppress chemokine expression in certain inflammatory conditions, indicating a dual role in modulating immune responses alongside its antifungal properties .
Safety and Tolerability
This compound is generally well tolerated, with minor localized adverse effects reported during clinical trials. The safety profile suggests that it can be used effectively in patients with mild infections without significant risk of systemic side effects .
Eigenschaften
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLMHIZUIDKOO-AYHJJNSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046690 | |
Record name | Amorolfine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-35-1 | |
Record name | Amorolfine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78613-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amorolfine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amorolfine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amorolfine exert its antifungal activity?
A1: this compound disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. It inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-8 isomerase. []
Q2: What are the downstream consequences of this compound's inhibition of ergosterol biosynthesis?
A2: This inhibition leads to the depletion of ergosterol and the accumulation of a sterol precursor called ignosterol in the fungal cell membrane. This disruption compromises membrane integrity and function, ultimately inhibiting fungal growth. [] Additionally, this compound causes thickening of the fungal cell wall and abnormal chitin deposition, further contributing to its antifungal effects. [, ]
Q3: Does this compound exhibit fungicidal or fungistatic activity?
A3: this compound demonstrates both fungistatic and fungicidal properties in vitro, depending on the fungal species and concentration used. [, ]
Q4: What is the spectrum of antifungal activity of this compound?
A4: this compound exhibits a broad spectrum of activity against various fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida species), dimorphic fungi, and molds. [, ]
Q5: Are there any in vitro studies showing synergistic effects of this compound with other antifungals?
A5: Yes, studies have demonstrated synergistic effects when this compound is combined with other antifungals like terbinafine and itraconazole against dermatophytes, yeasts, and molds. [, , ]
Q6: Has the efficacy of this compound in treating onychomycosis been evaluated in clinical trials?
A6: Yes, numerous clinical trials have investigated the efficacy of this compound 5% nail lacquer in treating onychomycosis. Results indicate that it can achieve mycological and clinical cure in a significant proportion of patients, particularly those with mild to moderate infections. [, , , , ]
Q7: Are there advantages to combining this compound nail lacquer with systemic antifungals for onychomycosis treatment?
A7: Yes, meta-analyses and systematic reviews suggest that combining this compound 5% nail lacquer with oral antifungals like terbinafine or itraconazole can lead to higher complete clearance rates compared to systemic monotherapy, without increasing adverse events. []
Q8: Are there any strategies to improve the delivery and stability of this compound?
A8: Researchers are exploring novel drug delivery systems, such as ethosomes and nanoemulgels, to enhance this compound's penetration through the nail plate and improve its efficacy in treating onychomycosis. [, ] Additionally, the incorporation of penetration enhancers and optimization of formulation parameters can further enhance drug delivery and stability. []
Q9: Is there a risk of developing resistance to this compound?
A9: While resistance to this compound is relatively rare, studies have shown that Trichophyton rubrum can develop resistance under in vitro conditions, particularly when exposed to subinhibitory concentrations. [] Cross-resistance with other antifungals, such as terbinafine, has also been observed. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.